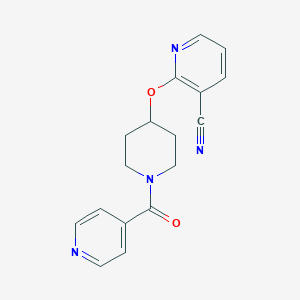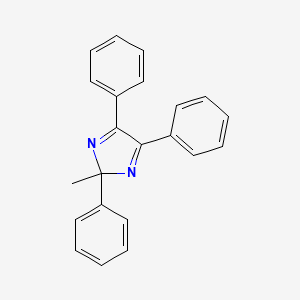![molecular formula C18H20ClN5 B2769788 1-(4-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 946304-32-1](/img/structure/B2769788.png)
1-(4-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C18H20ClN5 and its molecular weight is 341.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, including compounds like 1-(4-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, have been studied for their affinity to adenosine receptors. In a study by Harden, Quinn, and Scammells (1991), various analogues of this compound exhibited significant A1 adenosine receptor affinity. They synthesized two series of these analogues, focusing on substitutions at the N1 and N5 positions, and found that certain substitutions enhanced overall activity. This indicates potential applications in therapies targeting adenosine receptors (Harden, Quinn, & Scammells, 1991).
Antimicrobial and Antifungal Applications
Pyrazolo[3,4-d]pyrimidines have been reported for their antimicrobial and antifungal properties. Beyzaei et al. (2017) synthesized new derivatives of 4-amino-pyrazolo[3,4-d]pyrimidines and evaluated their antibacterial efficacy against various pathogenic bacteria. The study highlighted the potential of these compounds as antimicrobial agents, which can be extended to derivatives like this compound (Beyzaei et al., 2017).
Anticancer Activity
These compounds have also been explored for their anticancer properties. A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and evaluated them for cytotoxic activities against cancer cell lines. The findings suggest that modifications in the pyrazolo[3,4-d]pyrimidine structure can lead to potent anticancer agents, indicating potential research applications for this compound in oncology (Rahmouni et al., 2016).
Herbicidal Activity
Another area of research is the herbicidal activity of pyrazolo[3,4-d]pyrimidines. Luo et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine-4-one derivatives and evaluated their herbicidal activity. Some of these compounds showed significant inhibition against various plants, suggesting potential applications in agriculture for derivatives like this compound (Luo et al., 2017).
Neurological Applications
The pyrazolo[3,4-d]pyrimidine structure has been studied for neurological applications as well. In research on alpha 1-adrenoceptor antagonists, novel arylpiperazines, including pyrazolo[3,4-d]pyrimidine derivatives, were identified as subtype-selective antagonists. This suggests potential applications in neurological disorders or conditions related to alpha 1-adrenoceptors (Elworthy et al., 1997).
Eigenschaften
IUPAC Name |
1-(4-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5/c1-12-5-7-23(8-6-12)17-15-10-22-24(18(15)21-11-20-17)16-4-3-14(19)9-13(16)2/h3-4,9-12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLYHHUSVRXLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
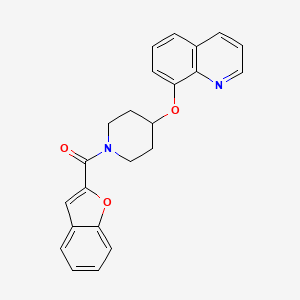
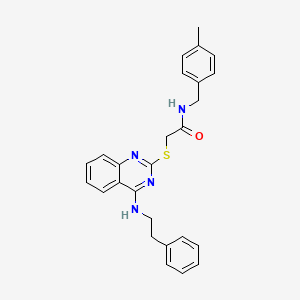
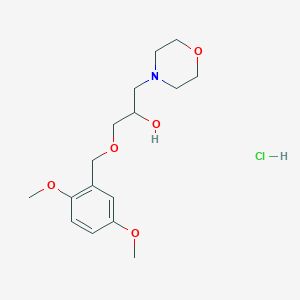
![2-(4-chlorophenyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2769713.png)
![N-benzyl-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2769714.png)
![Methyl 2-[2-(2-methylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2769715.png)
![2,3,4-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2769717.png)
![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2769718.png)


![ethyl 2-(3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2769723.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2769724.png)
